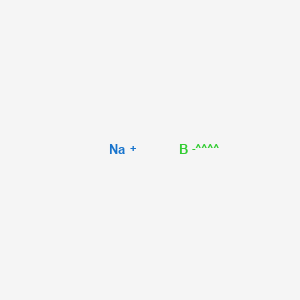
SODIUM BOROHYDRIDE
Descripción general
Descripción
Sodium borohydride, also known as sodium tetrahydridoborate and sodium tetrahydroborate, is an inorganic compound with the formula NaBH4 . It is a white crystalline solid, usually encountered as an aqueous basic solution . Sodium borohydride is a reducing agent that finds application in papermaking and dye industries . It is also used as a reagent in organic synthesis .
Synthesis Analysis
Sodium borohydride can be synthesized by various methods. One of the main methods is the Brown-Schlesinger method by reaction of trimethyl borate with sodium hydride in the temperature range 250-270°C . Alternatively, this compound can also be prepared by the Bayer method. It is prepared from borates by reacting borax, sodium metal, hydrogen, and silicon dioxide at a temperature of 700 °C .Molecular Structure Analysis
The structure of NaBH4 molecules consists of the Na+ cation and the BH4- anion . The BH4- ion has a tetrahedral structure . NaBH4 has three stable polymorphs, namely the α, β, and γ polymorphs .Chemical Reactions Analysis
Sodium borohydride is a selective reducing agent. It primarily reduces carbonyl groups (C=O), such as those found in aldehydes and ketones, converting them to primary and secondary alcohols, respectively . It is capable of reducing a wide range of functional groups including aldehydes, ketones, esters, carboxylic acids, amides, nitriles, and epoxides .Physical And Chemical Properties Analysis
Sodium borohydride (sodium tetrahydroborate) is an inorganic compound with the chemical formula NaBH4 and a molecular weight of 37.83 g/mol . It appears as white crystals . It is soluble in water – 56g (in 100g at 25°C), liquid ammonia – 99g (in 100g at -22.5°C), ethanol – 4 g (in 100g at 20°C) . Its density is 1.074 g/cm3 . The melting point of sodium borohydride is relatively high, around 505°C and boiling point 89-90 °C (at 3.5 Torr) .Aplicaciones Científicas De Investigación
1. Nanoparticle Synthesis
Sodium borohydride is utilized in the synthesis of nanoparticles, particularly in the reduction of noble metals like silver. This process, involving sodium borohydride as a reducing agent, is crucial for stabilizing silver nanoparticles. Such nanoparticles have diverse applications in biomedical, optical, and electronic fields due to their small size and high surface area (Banne, Patil, Kulkarni, & Patil, 2017).
2. Hydrogen Storage
Sodium borohydride has been studied as a material for hydrogen storage, particularly in automotive applications. However, challenges such as low effective gravimetric hydrogen storage capacities and inefficiencies in by-product recycling led to a no-go recommendation from the U.S. Department of Energy for its use in on-board automotive hydrogen storage (Demirci, Akdim, & Miele, 2009).
3. Electrosynthesis
In the field of electrosynthesis, sodium borohydride plays a pivotal role as a reducing agent. It is used in various industrial processes such as organic synthesis, wastewater treatment, and paper pulp bleaching. The development of cost-effective electrosynthesis processes for sodium borohydride is an area of ongoing research (Santos & Sequeira, 2010).
4. Hydrolysis for Hydrogen Generation
Sodium borohydride hydrolysis is a method to generate hydrogen for fuel cells. This process is facilitated by using catalysts like ruthenium(0) nanoclusters, which increase the efficiency of hydrogen generation. The nonflammable nature and environmental benignity of the reaction products make this process attractive (Özkar & Zahmakiran, 2005).
5. Organic Synthesis
Sodium borohydride is a key reagent in organic synthesis. It is used in combination with other catalysts for selective reduction processes, such as the reduction of α,β-unsaturated carbonyl compounds, which is critical in various chemical syntheses (Russo, Amezcua, Huynh, Rousslang, & Cordes, 2011).
Safety And Hazards
Direcciones Futuras
The sodium borohydride market is expected to witness a CAGR of 5.5% during the forecast period of 2023 to 2031, driven by various factors such as its extensive use in diverse industries, including pharmaceuticals, textiles, and pulp & paper . Sodium borohydride has been extensively investigated as a potential hydrogen storage material . The development of catalyst materials for on-demand NaBH4 hydrolysis, and the design of practical reaction systems for hydrogen storage based on NaBH4 are key research areas .
Propiedades
IUPAC Name |
sodium;boron(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Na/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGROJYWQXFQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6328188 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



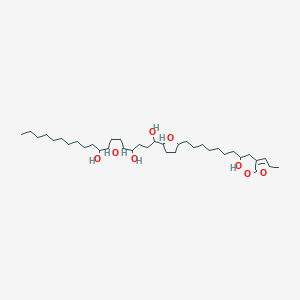
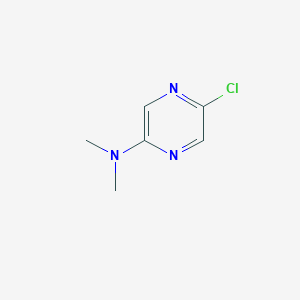
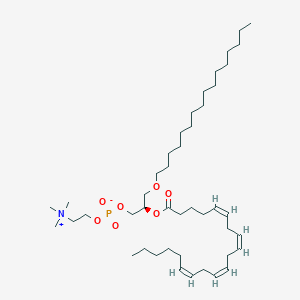
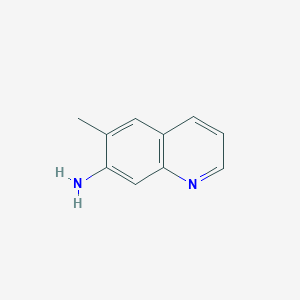
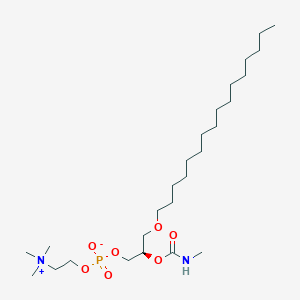
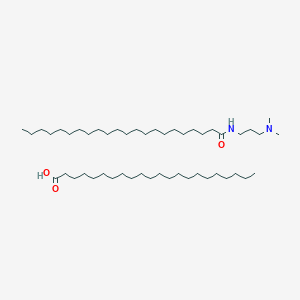

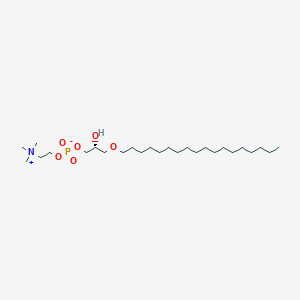
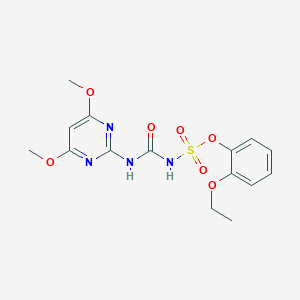
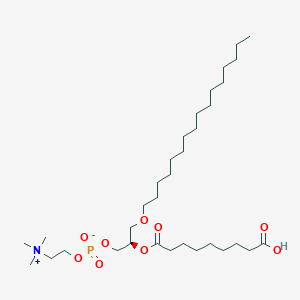
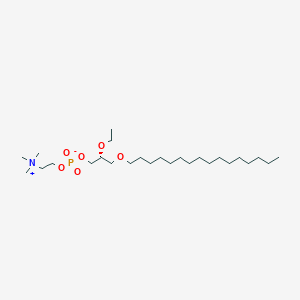
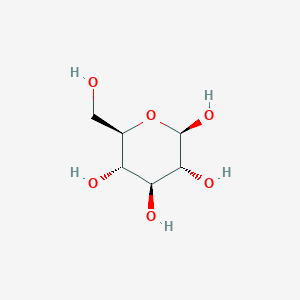
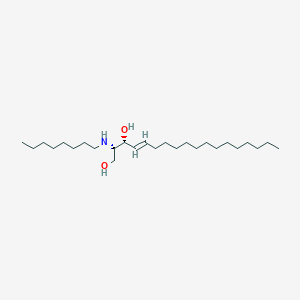
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)